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Executive Summary
Troglitazone (trade name Rezulin), the first of the thiazolidinedione class of antidiabetic drugs,

was introduced in 1997 as a novel insulin sensitizer for the treatment of type 2 diabetes.[1][2][3]

[4] Despite its efficacy, its clinical use was short-lived due to an unacceptable risk of severe,

idiosyncratic hepatotoxicity.[1][5] Reports of acute liver failure and death began to emerge

shortly after its widespread use, leading to its withdrawal from the market in the United

Kingdom in late 1997 and in the United States in March 2000.[3][4][6] This document provides

a comprehensive technical overview of the historical timeline of troglitazone's withdrawal,

quantitative data on its hepatotoxicity, detailed experimental protocols from key toxicological

studies, and an exploration of the molecular mechanisms and signaling pathways implicated in

the drug-induced liver injury.

History of Troglitazone Approval and Withdrawal
Troglitazone was approved by the U.S. Food and Drug Administration (FDA) in January 1997

for the treatment of type 2 diabetes.[3][5][7] However, concerns about liver toxicity were

present even before its approval.[3][8] Following its launch, post-marketing surveillance

revealed numerous cases of severe liver damage.[5][9] The UK withdrew the drug in December

1997.[3][10] The FDA initially responded by adding warnings to the drug's label and mandating

monthly monitoring of liver enzymes.[3][11] Despite these measures, reports of liver failure
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continued to accumulate.[8] By the time of its withdrawal from the U.S. market on March 21,

2000, the drug had been linked to at least 63 deaths from liver failure.[3][12]

Date Event Jurisdiction Reference

Jan 29, 1997
Approved for medical

use
United States [3][7]

Jul 1997
Approved for medical

use (as Romozin)
United Kingdom [3]

Dec 1, 1997
Withdrawn from the

market
United Kingdom [3][7]

Mar 1999
FDA recommends

limited use
United States [6]

Mar 21, 2000
Withdrawn from the

market
United States [3][6][7]

Post-2000
Withdrawn from the

market
Japan [3][7]

Table 1: Timeline of Troglitazone Regulatory Milestones *

Quantitative Hepatotoxicity Data
The hepatotoxic potential of troglitazone was evident in both pre-marketing clinical trials and

post-marketing surveillance data. While initial trials suggested a manageable risk, post-

marketing data revealed a more severe and unpredictable profile.

Pre-Marketing Clinical Trial Data
In randomized, placebo-controlled clinical trials, a notable percentage of patients treated with

troglitazone exhibited elevated serum aminotransferase levels, a key indicator of liver stress.
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Parameter Troglitazone Group Placebo Group Reference

Patients with ALT ≥ 3x

Upper Limit of Normal

(ULN)

1.9% (48 of 2510

patients)
0.6% [4][5][13]

Patients with ALT >

10x Upper Limit of

Normal (ULN)

0.5% 0.0% [4]

Table 2: Incidence of Elevated Liver Enzymes in Pre-Marketing Trials *

Post-Marketing Surveillance Data
After its release, the severity of troglitazone-induced liver injury became apparent, with

numerous reports of acute liver failure.

Metric Value Notes Reference

Total Patients Treated

(US)
Approx. 1.92 million

From March 1997 to

February 2000
[14]

Reported Cases of

Liver Failure to FDA

94 (89 acute, 5

chronic)
As of drug withdrawal [15][16]

Confirmed Deaths

from Liver Failure
At least 63

By the time of U.S.

withdrawal
[3][12]

Estimated Incidence

of Liver Failure

1 in 20,000 person-

years

Based on 83 reported

cases
[14]

Estimated Number

Needed to Harm
600 to 1,500 patients

At 26 months of use,

accounting for

underreporting

[15]

Table 3: Post-Marketing Reports of Severe Hepatotoxicity in the U.S. *

Mechanisms of Troglitazone-Induced Hepatotoxicity
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The liver injury caused by troglitazone is considered multifactorial, involving direct

mitochondrial toxicity, metabolic activation into reactive intermediates, and disruption of bile

acid homeostasis.[1][2]

Mitochondrial Dysfunction
A primary mechanism of troglitazone toxicity is the impairment of mitochondrial function.[17]

[18] Troglitazone has been shown to uncouple oxidative phosphorylation, induce the

mitochondrial permeability transition (MPT), damage mitochondrial DNA, and decrease ATP

synthesis.[1][5][17][19] This leads to increased production of reactive oxygen species (ROS),

creating a vicious cycle of oxidative stress and further mitochondrial damage, ultimately

triggering apoptosis or necrosis.[17]
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Caption: Signaling pathway for troglitazone-induced mitochondrial dysfunction.

Metabolic Activation to Reactive Intermediates
Troglitazone's unique vitamin E-like chromane ring can be metabolized by cytochrome P450

enzymes, particularly CYP3A4, into reactive intermediates.[2][4][9][20] These include

electrophilic quinone-type metabolites, o-quinone methides, and other species that can deplete

cellular glutathione (GSH), covalently bind to cellular macromolecules like proteins and DNA,
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and induce oxidative stress through redox cycling.[5][9][20][21] This metabolic activation is a

key factor in its direct, intrinsic hepatotoxicity.[5][9]
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Caption: Pathway of troglitazone's metabolic activation to reactive intermediates.

Inhibition of Bile Salt Export Pump (BSEP)
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Another proposed mechanism involves the inhibition of the bile salt export pump (BSEP) by

troglitazone and its sulfate metabolite.[5][9] BSEP is critical for pumping bile salts out of

hepatocytes. Its inhibition leads to the intracellular accumulation of toxic bile salts (cholestasis),

which can induce mitochondrial dysfunction and trigger hepatocyte apoptosis due to their

detergent properties.[5][9]

Key Experimental Protocols
Understanding the mechanisms of troglitazone hepatotoxicity has relied on a variety of in vitro

and in vivo experimental models.

In Vitro Assessment of Mitochondrial Toxicity in Isolated
Mitochondria

Objective: To directly measure the effect of troglitazone on mitochondrial function.

Methodology:

Isolation: Liver mitochondria are isolated from untreated Sprague-Dawley rats via

differential centrifugation.

Mitochondrial Permeability Transition (MPT): Mitochondrial swelling, an indicator of MPT

pore opening, is measured spectrophotometrically as a decrease in absorbance at 540

nm. Mitochondria are incubated in a buffer containing troglitazone (e.g., 10 µM and 50

µM) with or without MPT inhibitors like cyclosporin A (CsA).[22]

Oxygen Consumption: Mitochondrial respiration is measured using a Clark-type oxygen

electrode. The effects of troglitazone on State 3 (ADP-stimulated) and State 4 (resting)

respiration are quantified.

Membrane Potential: Mitochondrial membrane potential (ΔΨm) is assessed using

fluorescent dyes like JC-1 or rhodamine 123. A decrease in fluorescence indicates

depolarization.

ATP Synthesis: ATP levels are quantified using a luciferin/luciferase-based

bioluminescence assay after exposing isolated mitochondria to troglitazone.[9][17]
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Reference Studies: Masubuchi et al., 2006; Haskins et al., 2001.[1][19]

In Vitro Metabolism and Reactive Intermediate Trapping
Objective: To identify reactive metabolites formed from troglitazone.

Methodology:

Incubation: Troglitazone is incubated with human liver microsomes or specific cDNA-

expressed cytochrome P450 isoforms (e.g., CYP3A4).[20][21][23]

Cofactors: The incubation mixture contains an NADPH-generating system to support P450

activity.

Trapping Agent: A nucleophilic trapping agent, typically glutathione (GSH), is included in

the incubation to form stable adducts with any electrophilic metabolites produced.[20][23]

[24]

Analysis: The reaction mixture is analyzed using liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to detect and identify the structures of the GSH-conjugated

metabolites.[21][23]

Reference Study: Kassahun et al., 2001.[19][21]

In Vivo Model of Susceptibility (Sod2+/- Mouse)
Objective: To investigate if underlying, clinically silent mitochondrial stress sensitizes an

organism to troglitazone-induced liver injury.

Methodology:

Animal Model: Heterozygous superoxide dismutase 2 (Sod2+/-) mice, which have a

genetic compromise in mitochondrial antioxidant defense, are used alongside wild-type

(Sod2+/+) controls.[19][25]

Dosing: Mice are administered troglitazone (e.g., 30 mg/kg/day, intraperitoneally) or

vehicle for a prolonged period (e.g., 4 weeks).[19]
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Hepatotoxicity Assessment: Liver injury is assessed by measuring serum alanine

aminotransferase (ALT) activity and by histopathological examination of liver tissue for

necrosis.[19]

Mitochondrial Analysis: Mitochondria are isolated from the livers of treated and control

mice. Assays are performed to measure the activity of mitochondrial enzymes (e.g.,

complex I, aconitase) and levels of oxidative damage markers (e.g., protein carbonyls).

[19]

Reference Study: Ong et al., 2007.[25]
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Caption: Experimental workflow for an in vivo study of troglitazone hepatotoxicity.
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Conclusion
The case of troglitazone serves as a critical lesson in drug development and post-marketing

surveillance. While it showed promise as an antidiabetic agent, its significant risk of severe and

unpredictable hepatotoxicity led to its necessary withdrawal.[1][4] Research into its toxic

mechanisms has greatly advanced the understanding of drug-induced liver injury, highlighting

the complex interplay between a drug's chemistry, its metabolism, mitochondrial health, and

individual patient susceptibility. The multifaceted toxicological profile, involving mitochondrial

impairment, formation of reactive metabolites, and BSEP inhibition, underscores the

importance of developing more predictive preclinical models to identify potential hepatotoxins

early in the drug development pipeline.[5][9][26]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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